molecular formula C13H14N2O5 B13918933 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid

2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid

Cat. No.: B13918933
M. Wt: 278.26 g/mol
InChI Key: ZSWYRFWJBKSFSI-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid is a high-purity chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 g/mol . It is provided with a guaranteed purity of 95% and is intended for research applications such as chemical biology and pharmaceutical development. The compound features a hexahydropyrimidine-2,4-dione (uracil-derived) scaffold linked to a methyl-phenoxyacetic acid group. This structure is of significant interest in modern therapeutic discovery, particularly in the design of bifunctional compounds. While the specific mechanism of action for this compound is not established, molecules incorporating similar pharmacophores are being actively investigated in innovative drug modalities like PROTACs (Proteolysis Targeting Chimeras) . In such applications, a related compound's core structure can serve as a binding unit that recruits specific disease-relevant proteins, such as the Androgen Receptor (AR) or various kinases, to E3 ubiquitin ligase machinery, leading to their targeted degradation . This represents a powerful alternative to traditional inhibitory small molecules. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules. Its structural features make it a valuable candidate for exploring structure-activity relationships (SAR) and for developing novel therapeutic agents aimed at degrading challenging drug targets. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

2-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylphenoxy]acetic acid

InChI

InChI=1S/C13H14N2O5/c1-8-2-3-9(20-7-12(17)18)6-10(8)15-5-4-11(16)14-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

ZSWYRFWJBKSFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives, which form the backbone of the target compound, are commonly prepared by nucleophilic substitution of haloacetic acids with phenols under basic conditions. A representative method involves:

  • Reacting monochloroacetic acid with sodium hydroxide to form sodium chloroacetate.
  • Adding the substituted phenol (e.g., 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methylphenol) to the alkaline solution.
  • Heating the mixture to promote nucleophilic substitution, yielding the phenoxyacetic acid derivative after acidification and isolation.

This method is supported by analogous procedures used for simpler phenoxyacetic acids such as 2,4-dichlorophenoxyacetic acid, where sodium hydroxide and monochloroacetic acid react with phenol under controlled pH and temperature to afford high yields and purity.

Representative Preparation Method (Based on Patent Analogues)

A patent describing preparation of related phenoxyacetic acids outlines the following steps that can be adapted for this compound:

Step Reagents and Conditions Description Yield and Purity
1 Sodium hydroxide solution + Monochloroacetic acid + Substituted phenol (3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methylphenol) Stir 15-20 min, adjust pH to 11 with sodium bicarbonate, heat at 100°C for 40 min, acidify to pH 4 with HCl, cool and isolate phenoxyacetic acid derivative High yield expected based on analogous reactions (~98%)
2 Purification by filtration, washing, and drying Isolate solid phenoxyacetic acid derivative Purity > 98%

This method is efficient and controllable, minimizing impurities such as dichlorophenoxyacetic acid analogues or halogenated by-products.

Analytical and Research Findings

  • Spectral characterization (IR, ^1H NMR, ^13C NMR) is essential to confirm the structure of the synthesized compound, especially the integrity of the heterocyclic pyrimidinyl ring and the phenoxyacetic acid moiety.
  • Purity assessment by HPLC or melting point determination ensures the absence of halogenated or chlorinated impurities.
  • Yields reported for analogous phenoxyacetic acids range from 95% to 99%, with purity above 98% after recrystallization or chromatographic purification.

Summary Table of Preparation Methods

Preparation Step Conditions Key Reagents Notes Yield (%) Purity (%)
Nucleophilic substitution NaOH, pH 11, 100°C, 40 min Monochloroacetic acid, substituted phenol Classic method for phenoxyacetic acid derivatives ~98 >98
Acidification and isolation HCl to pH 4, ice bath cooling - Precipitation of product - -
Purification Filtration, washing, drying - Removes impurities - >98
Microwave-assisted synthesis (potential) Solvent-free, catalyst-free, microwave irradiation Phenol derivative, chloroacetic acid Green chemistry approach Not reported Not reported

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below based on heterocyclic cores, substituents, and functional groups:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Evidence ID
Target Compound C₁₃H₁₄N₂O₅* ~278 Hexahydropyrimidinone 4-Methylphenoxy, acetic acid -
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (23876-13-3) C₁₂H₁₁NO₅S 281.28 Thiazolidinone Phenoxy, acetic acid, methyl
2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid C₁₁H₁₂N₄O₄ 264.24 Piperazine Pyridinyl, dioxo groups
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ 245.23 Pyrimidinone Pyridinyl, acetic acid, methyl
2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid (847606-79-5) C₁₀H₉N₃O₃ 219.20 1,2,4-Triazole Phenoxy, acetic acid
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid (60603-99-8) C₈H₉NO₄ 183.16 Pyridone Hydroxy, methyl, acetic acid

*Estimated based on structural analysis.

Key Observations:
  • Hexahydropyrimidinone vs. The sulfur atom in thiazolidinone may improve membrane permeability via lipophilic interactions.
  • Piperazine Derivatives : The piperazine-based analog incorporates a pyridinyl group, introducing basicity and π-π interaction capability absent in the target compound.
  • Triazole vs. Pyrimidinone: The triazole in is aromatic and electron-deficient, favoring hydrogen bonding and metabolic stability, whereas the pyrimidinone’s ketone groups may enhance solubility.
  • Pyridone vs. Pyrimidinone: The pyridone in is aromatic, with a hydroxyl group increasing acidity (pKa ~8–10) compared to the target’s non-acidic ketones.

Physicochemical Properties

  • Solubility : The acetic acid moiety in all compounds confers water solubility at physiological pH. However, the pyridone’s hydroxyl group and the triazole’s polarity may enhance aqueous solubility relative to the target compound.
  • LogP: The thiazolidinone’s sulfur atom and the pyridinyl group in likely increase lipophilicity, whereas the pyrimidinone’s ketones in the target compound balance hydrophilicity.
  • Acidity: The pyridone derivative exhibits acidity (hydroxyl group), while the target compound’s ketones are non-ionizable under physiological conditions.

Biological Activity

2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory effects, mechanisms of action, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenoxy group and a dioxohexahydropyrimidine moiety. Its chemical formula is C15_{15}H15_{15}N3_{3}O4_{4}, which contributes to its unique biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. The IC50_{50} values for COX-2 inhibition were reported to be as low as 0.06 μM, indicating potent activity compared to standard drugs such as celecoxib (IC50_{50} = 0.05 μM) and mefenamic acid (IC50_{50} = 1.98 μM) .

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Selectivity Index (SI)
This compound9.03 ± 0.150.06 ± 0.01150.5
Celecoxib14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid29.9 ± 0.091.98 ± 0.0215.1

These findings suggest that the compound may serve as a promising candidate for the development of anti-inflammatory medications.

The mechanism by which this compound exerts its effects involves the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—mediators of inflammation and pain . Molecular modeling studies indicate that the compound interacts with the active site of COX-2, preventing substrate access and subsequent enzyme activity.

Safety Profile

Safety assessments are crucial for evaluating new therapeutic agents. The compound was subjected to toxicological studies assessing renal and liver function through biomarkers such as AST, ALT, creatinine, and urea levels in animal models. Results indicated no significant adverse effects at therapeutic doses, supporting its potential for safe use in clinical applications .

Case Studies

A notable case study involved the administration of this compound in an animal model of arthritis, where it demonstrated significant reductions in paw swelling and weight compared to control groups . The study reported a reduction in TNF-α levels by approximately 61% and PGE-2 by around 60%, further validating its anti-inflammatory efficacy.

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